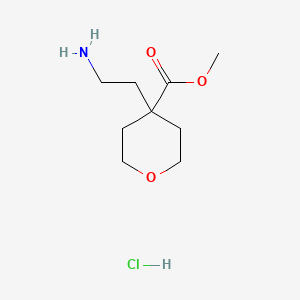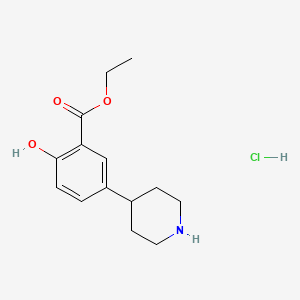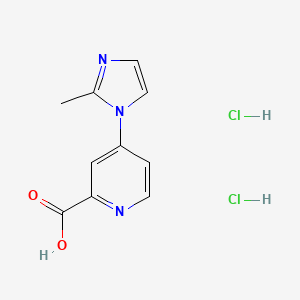
4-(2-methyl-1H-imidazol-1-yl)pyridine-2-carboxylicaciddihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-methyl-1H-imidazol-1-yl)pyridine-2-carboxylic acid dihydrochloride is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it an important synthon in the development of new drugs .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of imidazole derivatives, including 4-(2-methyl-1H-imidazol-1-yl)pyridine-2-carboxylic acid dihydrochloride, typically involves the cyclization of amido-nitriles. This reaction proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, including arylhalides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve large-scale synthesis using similar cyclization reactions. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure the desired product is obtained .
化学反应分析
Types of Reactions
4-(2-methyl-1H-imidazol-1-yl)pyridine-2-carboxylic acid dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the imidazole ring or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include nickel catalysts for cyclization, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring .
科学研究应用
4-(2-methyl-1H-imidazol-1-yl)pyridine-2-carboxylic acid dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial, antifungal, and antiviral properties.
Industry: Utilized in the development of functional materials and catalysts.
作用机制
The mechanism of action of 4-(2-methyl-1H-imidazol-1-yl)pyridine-2-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, interfere with DNA synthesis, and disrupt cell division and growth . These effects are mediated through its binding to specific sites on the target molecules, leading to the observed biological activities .
相似化合物的比较
Similar Compounds
Similar compounds include other imidazole derivatives such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Omeprazole: An antiulcer agent.
Uniqueness
4-(2-methyl-1H-imidazol-1-yl)pyridine-2-carboxylic acid dihydrochloride is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to other imidazole derivatives. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying various biological processes .
属性
分子式 |
C10H11Cl2N3O2 |
|---|---|
分子量 |
276.12 g/mol |
IUPAC 名称 |
4-(2-methylimidazol-1-yl)pyridine-2-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C10H9N3O2.2ClH/c1-7-11-4-5-13(7)8-2-3-12-9(6-8)10(14)15;;/h2-6H,1H3,(H,14,15);2*1H |
InChI 键 |
MWDBGYXRUZHFDA-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=CN1C2=CC(=NC=C2)C(=O)O.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


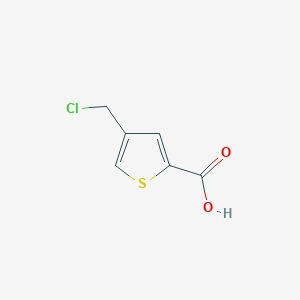

![1-[3-(Difluoromethyl)phenyl]piperazine](/img/structure/B15298401.png)
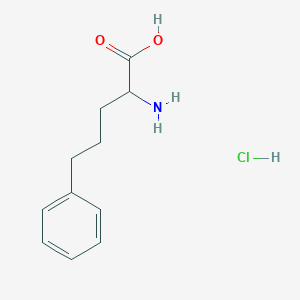



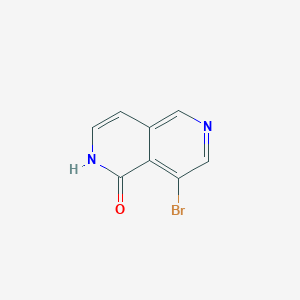
![2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline] dihydrochloride](/img/structure/B15298442.png)
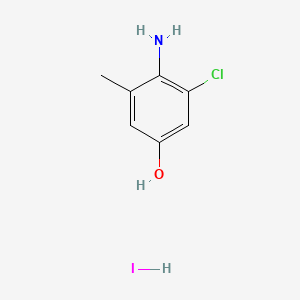
![2-({1-[(Tert-butoxy)carbonyl]-4-methylpiperidin-4-yl}oxy)acetic acid](/img/structure/B15298450.png)
![{5-Cyclohexyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B15298457.png)
